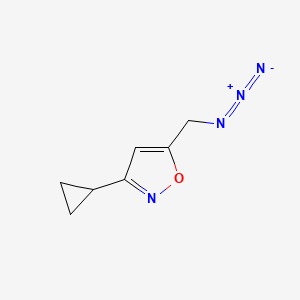

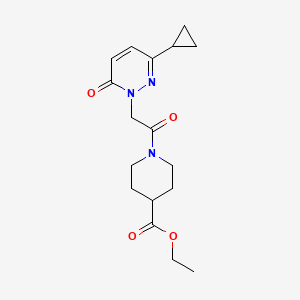

5-(Azidometil)-3-ciclopropil-1,2-oxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azide-modified compounds are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Synthesis Analysis

The synthesis of azide-modified derivatives involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase.Chemical Reactions Analysis

Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes . The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .Mecanismo De Acción

The mechanism of action of ACO involves the covalent modification of proteins and enzymes through the formation of a triazole ring. ACO reacts with the azide-binding site of proteins and enzymes, resulting in the formation of a triazole ring that covalently modifies the protein or enzyme. This modification can alter the activity of the protein or enzyme, leading to various biochemical and physiological effects.

Biochemical and Physiological Effects

ACO has been shown to have various biochemical and physiological effects, depending on the protein or enzyme targeted. ACO has been shown to inhibit the activity of various kinases, including MAP kinases, JNK, and ERK. ACO has also been shown to inhibit the activity of proteases, including caspases and cathepsins. ACO has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ACO has several advantages for lab experiments, including its high purity and stability, and its ability to covalently modify proteins and enzymes. ACO also has limitations, including its potential toxicity and the need for specific conditions for its use.

Direcciones Futuras

There are several future directions for the use of ACO in scientific research. One area of interest is the development of ACO-based probes for the identification of new drug targets. ACO-based probes can be used to identify specific proteins and enzymes that are involved in various biological processes and to develop new drugs that target these proteins and enzymes. Another future direction is the development of ACO-based therapeutics for the treatment of various diseases, including cancer and inflammatory diseases.

Conclusion

In conclusion, 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a versatile compound that has found applications in various fields of scientific research. ACO has a unique structure that allows it to covalently modify proteins and enzymes, making it a valuable tool for studying various biological processes. ACO has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Métodos De Síntesis

The synthesis of ACO involves the reaction of 3-cyclopropyl-1,2-oxazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields ACO in high purity. The synthesis of ACO has been optimized, and various modifications have been made to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

- Oxazoles, Tiazoles, y Oxazinas: Estos compuestos también se pueden preparar utilizando azidas orgánicas .

Propiedades Anticancerígenas Mediadas por Radiación

Los investigadores han explorado las posibles propiedades anticancerígenas de los azidonucleósidos. Por ejemplo:

- Wen et al. estudiaron los derivados de 5-azidometil pirimidina (por ejemplo, AmdU y AmdC) por su formación mediada por radiación de radicales RNH·. La incorporación de estos nucleósidos modificados con azida en el ADN genómico podría aumentar el daño inducido por radiación, lo que podría conducir a nuevas estrategias terapéuticas .

Funcionalización de Ribonucleósidos

Los nucleósidos modificados con azida tienen aplicaciones versátiles:

- Estrategia de Síntesis: Los investigadores han desarrollado métodos para sintetizar ribonucleósidos modificados con 5'-azida. Por ejemplo, PPh3 y CBr4 reaccionan con ribonucleósidos para introducir el grupo azida en la posición 5' .

- Aminación C-H: Las azidas pueden sufrir reacciones de inserción para formar productos de aminación C-H .

En resumen, “5-(Azidometil)-3-ciclopropil-1,2-oxazol” contribuye significativamente a la síntesis de heterociclos y tiene un gran potencial en la terapia contra el cáncer mediada por radiación. Sus grupos funcionales permiten diversas transformaciones químicas, lo que lo convierte en un compuesto valioso para la investigación científica. 🌟

Propiedades

IUPAC Name |

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQXCFKMPDVKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![(2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2385951.png)

![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)

![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)